Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Physicochemical Properties

This Boc-protected piperazinyl-bromopyridine enables direct pyridine diversification via cross-coupling without secondary amine interference—eliminating protection/deprotection steps and boosting throughput in parallel synthesis. It serves as a patented intermediate for WDR5-MLL inhibitors (MLL-rearranged leukemia) and supports the construction of pyridinyl-triazine ligands for minor actinide separation. With 97% purity and ambient storage, it integrates seamlessly into medicinal chemistry workflows.

Molecular Formula C14H20BrN3O2
Molecular Weight 342.23 g/mol
CAS No. 331767-56-7
Cat. No. B1317269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
CAS331767-56-7
Molecular FormulaC14H20BrN3O2
Molecular Weight342.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Br
InChIInChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
InChIKeyCQSAPHUUCUUHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7): Key Physicochemical and Purity Data for Procurement


tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7) is a bifunctional heterocyclic building block, comprising a Boc-protected piperazine linked to a 2-bromopyridine. With a molecular weight of 342.23 g/mol (C14H20BrN3O2) and a melting point of 94-98 °C (lit.) , it is a solid at ambient temperature. It is classified as an Acute Toxicant (H301: Toxic if swallowed) and an Eye Irritant . Commercial availability is widespread with a standard purity of 97% , positioning it as a routine intermediate for parallel synthesis and medicinal chemistry campaigns.

Why CAS 331767-56-7 Cannot Be Replaced by Deprotected or Unfunctionalized Piperazine Analogs in Synthesis


Substituting tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate with closely related analogs like the deprotected 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3) [1] or its hydrochloride salt fundamentally alters synthetic strategy and feasibility. The Boc group in CAS 331767-56-7 serves as an orthogonal protecting group for the piperazine nitrogen, enabling selective Suzuki-Miyaura cross-coupling at the bromopyridine site without interference from a free secondary amine [2]. The presence of a free NH group in the deprotected analog would necessitate additional protection/deprotection steps, leading to longer synthetic routes and reduced overall yield. Furthermore, the Boc group imparts increased lipophilicity (calc. LogP ~2.9-3.0) compared to the unprotected amine, which can be critical for chromatographic purification and intermediate stability.

Comparative Quantitative Evidence for tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate vs. Analogs


Comparative Physicochemical Properties: CAS 331767-56-7 vs. Deprotected Analog CAS 219635-91-3

The Boc protecting group in tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7) substantially increases molecular weight and lipophilicity compared to its deprotected analog, 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3) [1]. This difference directly impacts chromatographic behavior and solubility in organic solvents. The target compound exhibits a higher melting point (94-98 °C) and is a solid, whereas the deprotected analog is often supplied as an oil or low-melting solid .

Medicinal Chemistry Parallel Synthesis Physicochemical Properties

Orthogonal Reactivity: Selective Suzuki Coupling at Bromopyridine Without Piperazine Protection/Deprotection

The Boc-protected piperazine in tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate allows for direct Suzuki-Miyaura cross-coupling at the 6-bromo position of the pyridine ring without interference from the piperazine nitrogen [1]. In contrast, using the deprotected analog 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3) in such couplings would require a separate protection step for the secondary amine to prevent catalyst poisoning or undesired side reactions, adding at least one synthetic step to the sequence.

Cross-Coupling Protecting Group Strategy Synthetic Efficiency

Patented Application in WDR5 Inhibitors: Validated Utility Over Non-Pyridinyl Piperazines

The 6-bromopyridin-2-yl piperazine scaffold, specifically as its Boc-protected variant (CAS 331767-56-7), is explicitly claimed as a key intermediate in patent families directed to inhibitors of the WDR5 protein-protein interaction (e.g., AU2017226004, US2019112290) . This represents a validated, high-value application in a specific area of epigenetic drug discovery. In contrast, simpler piperazine analogs without the 2-pyridyl substitution or the bromine handle are not claimed in this context, underscoring the critical role of the 6-bromo-2-pyridyl group for binding or synthetic elaboration.

Epigenetics Protein-Protein Interaction WDR5

Procurement-Driven Application Scenarios for CAS 331767-56-7 Based on Differential Evidence


Parallel Synthesis of Diverse Pyridinyl-Piperazine Libraries via Suzuki-Miyaura Cross-Coupling

Procure this compound for the high-throughput synthesis of focused libraries. The orthogonal Boc protection allows direct diversification of the pyridine ring with a range of boronic acids/esters without requiring a separate amine protection step [1]. This streamlines the workflow for medicinal chemists generating structure-activity relationship (SAR) data, as established in solid-phase synthesis methodologies for pyridylpiperazines [1].

Synthesis of WDR5 Protein-Protein Interaction Inhibitors

Obtain CAS 331767-56-7 as a critical intermediate for synthesizing inhibitors of the WDR5-MLL interaction, a validated target in MLL-rearranged leukemias. This compound is explicitly cited in patent literature for this purpose , providing a proven synthetic entry point that reduces the risk of de novo route development and ensures compatibility with downstream patent strategies.

Preparation of Advanced Heterocyclic Scaffolds for Coordination Chemistry and Separations

Utilize this building block for the construction of complex ligands, such as pyridinyl-1,2,4-triazines, which have applications in minor actinide separation from spent nuclear fuel (SNF) [2]. The 6-bromo handle on the pyridine ring is a strategic synthon for convergent access to these advanced materials, enabling the study of metal complexation properties that simpler, non-brominated analogs cannot achieve.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.